molecular formula C7H9FN2 B6271898 2-(2-fluoropyridin-4-yl)ethan-1-amine CAS No. 1000506-11-5

2-(2-fluoropyridin-4-yl)ethan-1-amine

Cat. No.: B6271898
CAS No.: 1000506-11-5
M. Wt: 140.16 g/mol
InChI Key: KXEBVZUUCRZVAN-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Pyridine (B92270) and Ethanamine Chemical Families

The chemical identity of 2-(2-fluoropyridin-4-yl)ethan-1-amine is best understood by examining its constituent parts: the fluorinated pyridine ring and the ethanamine side chain.

The fluorinated pyridine family is a cornerstone of medicinal chemistry and agrochemical development. chemeurope.comuni-muenster.de Pyridine (C₅H₅N), a six-membered heterocyclic aromatic ring, is a fundamental scaffold found in thousands of drug molecules due to its ability to engage in various biological interactions. nih.govrsc.org The introduction of fluorine atoms into the pyridine ring can significantly alter the molecule's properties. nih.gov Fluorine's high electronegativity and small size can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability. nih.gov The position of the fluorine atom on the pyridine ring is critical and can dramatically influence the molecule's biological efficacy. chemeurope.comuni-muenster.de The development of methods to precisely introduce fluorine or fluorinated groups like the difluoromethyl group into pyridine rings is an active area of research, highlighting the importance of these structures as candidates for new drugs and agrochemicals. chemeurope.comuni-muenster.de

The ethanamine (ethylamine) family represents primary aliphatic amines that are widely used in organic synthesis and the chemical industry. wikipedia.orgsciencemadness.org Ethanamine (CH₃CH₂NH₂) is a nucleophilic base, a property typical of amines, which allows it to participate in a wide array of chemical reactions. wikipedia.org In a pharmaceutical context, the amine group is a key functional group, often crucial for a molecule's solubility and its ability to form hydrogen bonds with biological targets like enzymes and receptors. nih.gov

By combining these two families, this compound incorporates the advantageous properties of both. The fluorinated pyridine portion provides a metabolically robust and versatile core, while the ethanamine side chain introduces a basic, nucleophilic center capable of critical interactions for biological activity and further chemical modification.

Table 1: Chemical Properties of this compound and Related Compounds Data sourced from publicly available chemical databases and supplier information.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₇H₉FN₂140.162-Fluoropyridine (B1216828) ring, 4-Ethanamine substituent
(S)-1-(2-Fluoropyridin-4-yl)ethan-1-amine hydrochloride bldpharm.comC₇H₁₀ClFN₂176.62Chiral amine, Hydrochloride salt
N-Ethyl-2-(pyridin-4-yl)ethanamine sigmaaldrich.comC₉H₁₄N₂150.22Non-fluorinated pyridine, N-ethylated amine
2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol nih.govC₇H₉FN₂O156.165-Fluoropyridine ring, Ethanolamine side chain

Strategic Importance of the Pyridine-Amine Scaffold in Organic Synthesis

The pyridine-amine scaffold, which structurally defines this compound, is a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.govdntb.gov.ua This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a recurring motif in a wide variety of bioactive compounds. rsc.org The pyridine ring is a bioisostere of benzene (B151609) and is present in over 7,000 medicinally important molecules. nih.govrsc.org

The strategic importance of the pyridine-amine combination stems from several key factors:

Versatile Reactivity : The pyridine ring, while aromatic, has a nitrogen atom that makes it a weak base and prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The amine group is a nucleophile and a base, allowing for a multitude of chemical transformations, such as acylation, alkylation, and the formation of amides or sulfonamides. nih.gov This dual reactivity allows for the straightforward synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies.

Pharmacophore Features : The nitrogen in the pyridine ring and the nitrogen of the amine group can both act as hydrogen bond acceptors, while the N-H protons of the primary amine are hydrogen bond donors. nih.gov These features are critical for molecular recognition and binding to the active sites of enzymes and receptors.

Synthetic Accessibility : Pyridine and its derivatives are important building blocks that can be readily functionalized. nih.gov Synthetic routes often involve reacting a pyridyl amine with other molecules, such as aldehydes, to generate more complex and biologically active scaffolds. nih.govrsc.org The ability to easily convert pyridine derivatives into different functionalized molecules makes them highly valuable in drug design and discovery. nih.gov

The combination of a stable, tunable aromatic system (pyridine) with a highly interactive functional group (amine) provides chemists with a powerful tool for constructing molecules with desired pharmacological profiles.

Overview of Research Trajectories for Related Bioactive Chemical Architectures

Research involving bioactive architectures related to this compound is diverse and rapidly evolving. The general trend is to use the pyridine-containing scaffold as a foundation for developing novel therapeutic agents across multiple disease areas. dntb.gov.ua

Key research trajectories include:

Anticancer Agents : Numerous pyridine derivatives have been investigated for their potential to inhibit a variety of cancer-related targets, including kinases, tubulin polymerization, and topoisomerase enzymes. dntb.gov.ua Researchers are actively exploring new synthetic methods to develop novel pyridine molecules with enhanced anticancer activity. dntb.gov.ua

Antimicrobial Compounds : The pyridine scaffold is a component of many compounds screened for antibacterial and antitubercular activities. nih.gov Research has shown that fusing other heterocyclic rings to the pyridine nucleus or adding functional groups like amines can enhance antimicrobial properties. nih.gov For example, certain pyridine scaffolds have demonstrated potent efficacy against drug-resistant bacteria. rsc.org

Neurological Disorders : Pyridine-based structures are central to the development of inhibitors for enzymes implicated in neurodegenerative diseases, such as Alzheimer's. For instance, pyridinyl and fluoropyridine moieties have been incorporated into inhibitors of β-secretase (BACE-1), a key enzyme in the production of amyloid-β plaques. acs.org

Late-Stage Functionalization : A significant trend in modern organic synthesis is the late-stage functionalization (LSF) of complex molecules. researchgate.net For pyridine-containing drugs or advanced intermediates, LSF allows for the direct modification of the pyridine ring to create analogues that may have improved properties. researchgate.net Developing selective methods to functionalize specific positions on the pyridine ring within a complex molecule is a major challenge and an area of intense investigation. uni-muenster.deresearchgate.net

Fluorinated Analogues : The deliberate incorporation of fluorine continues to be a major strategy in drug discovery. nih.gov Research focuses on creating fluorinated analogues of existing drugs or bioactive molecules to enhance their pharmacological profiles. nih.gov This includes the development of novel methods for the diastereoselective synthesis of fluorinated piperidines (the saturated form of pyridines) from fluoropyridine precursors. nih.gov

The research trajectory for molecules like this compound is therefore pointed towards its use as a key intermediate in the synthesis of new, highly functionalized molecules with potential applications in oncology, infectious diseases, and neurology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoropyridin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEBVZUUCRZVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Fluoropyridin 4 Yl Ethan 1 Amine and Its Derivatives

Direct Synthesis Approaches to the Core Structure

The direct construction of the 2-(2-fluoropyridin-4-yl)ethan-1-amine scaffold involves strategic fluorination of the pyridine (B92270) ring followed by or concurrent with the formation of the ethanamine side chain.

Selective Fluorination Strategies for Pyridine Precursors

Introducing a fluorine atom at the C-2 position of a pyridine ring is a critical step that can be achieved through several methods. The choice of method often depends on the nature of the starting precursor and the desired reaction conditions.

Direct C-H fluorination represents a highly efficient approach, minimizing the need for pre-functionalized substrates. One such method employs silver(II) fluoride (B91410) (AgF₂), a commercially available reagent that can selectively fluorinate the C-H bond adjacent to the nitrogen in pyridines at or near room temperature. orgsyn.org This reaction is noted for its tolerance of various functional groups. Another strategy for direct fluorination involves the use of elemental fluorine mixed with iodine, which forms species that act as sources of iodonium (B1229267) and fluoride ions in situ. rsc.org This system is effective for the selective synthesis of 2-fluoro-derivatives from a range of pyridine substrates at room temperature. rsc.org

Electrophilic fluorinating agents are also commonly used. Reagents like Selectfluor, when used in aqueous solutions, can effectively fluorinate activated pyridine systems such as 2-aminopyridines and pyridin-2(1H)-ones under mild conditions, often with high regioselectivity. exlibrisgroup.comnih.gov The regioselectivity in these reactions is heavily influenced by the existing substituent pattern on the pyridine ring. nih.gov

Table 1: Comparison of Selective Fluorination Methods for Pyridine
MethodFluorinating AgentKey FeaturesReference
Direct C-H FluorinationSilver(II) Fluoride (AgF₂)High site-selectivity for C-H adjacent to nitrogen; mild conditions. orgsyn.org
Direct C-H FluorinationElemental Fluorine-IodineForms 2-fluoro-derivatives selectively at room temperature. rsc.org
Electrophilic FluorinationSelectfluorEffective for activated pyridines (e.g., aminopyridines); regioselectivity depends on substituents. exlibrisgroup.comnih.gov
Electrochemical FluorinationEt₃N·3HF in AcetonitrileDirectly fluorinates the pyridine ring itself; can produce 4-fluoropyridine. researchgate.net

Reductive Amination Pathways for Ethanamine Moiety Formation

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, this process would typically start with a ketone precursor, such as (2-fluoropyridin-4-yl)ethanone. The reaction proceeds in a one-pot fashion by first reacting the ketone with an amine source, like ammonia (B1221849), to form an intermediate imine. masterorganicchemistry.com This imine is then reduced in situ to the desired primary amine. wikipedia.orgmasterorganicchemistry.com

This method avoids the common problem of over-alkylation that can plague direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with their selection depending on the substrate's sensitivity and the desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Another common and effective agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), is also a viable and green alternative for the reduction step. wikipedia.orgorganic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationCharacteristicsReference
Sodium Borohydride (B1222165)NaBH₄Commonly used, but can also reduce the starting aldehyde/ketone. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines over ketones/aldehydes; concern over cyanide waste. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Hydrogen with CatalystH₂/Pd/CCatalytic method, considered a green chemistry approach. wikipedia.org

Multicomponent Reactions in Scaffold Assembly

Multicomponent reactions (MCRs) offer exceptional synthetic efficiency by combining three or more reactants in a single step to form a complex product, thereby increasing atom economy and procedural simplicity. researchgate.net Various MCRs have been developed for the synthesis of substituted pyridine rings. For instance, an efficient one-pot procedure for synthesizing fluorinated 2-aminopyridine (B139424) compounds involves the reaction of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org

Other strategies involve the one-pot condensation of aromatic aldehydes, malononitrile, and various primary amines to yield 2-amino-pyridine-3,5-dicarbonitrile derivatives. researchgate.net These reactions can often be performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.netresearchgate.net Such MCRs provide a flexible and rapid platform for creating libraries of substituted pyridine compounds, which can then be further modified to produce the target ethanamine derivative. rsc.org

Advanced Carbon-Carbon and Carbon-Nitrogen Bond-Forming Reactions

Modern catalysis provides powerful tools for constructing the target molecule, often by building the carbon skeleton first and then introducing the key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Pyridyl-Carbon Linkages

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. youtube.com The Suzuki-Miyaura coupling, for example, could be envisioned to construct the C4-ethyl bond on the pyridine ring. This would involve reacting a 4-halopyridine derivative (e.g., 4-bromo-2-fluoropyridine) with an organoboron reagent, such as an ethylboronic acid or its ester, in the presence of a palladium catalyst and a base.

The general catalytic cycle for these reactions begins with an oxidative addition of the palladium(0) catalyst to the aryl halide. youtube.com This is followed by a step called transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst. youtube.com Similarly, the Sonogashira coupling, which couples terminal alkynes with aryl halides, has been used to synthesize a precursor for a 4-substituted 2-fluoropyridine (B1216828), demonstrating the utility of Pd-catalyzed C-C bond formation in this context. jst.go.jp

Table 3: Key Components of a Suzuki-Miyaura Cross-Coupling Reaction
ComponentRoleExample
Aryl/Heteroaryl HalideElectrophilic partner4-Bromo-2-fluoropyridine
Organoboron ReagentNucleophilic partnerEthylboronic acid
Palladium CatalystCatalyzes the C-C bond formationPd(PPh₃)₄
BaseActivates the organoboron reagent and facilitates the catalytic cycleNa₂CO₃, K₃PO₄

Copper-Mediated Amination Reactions on Halopyridines

Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium for forming carbon-nitrogen bonds. nih.gov These reactions are particularly useful for the amination or amidation of heteroaryl halides. For instance, a simple and inexpensive system using copper(I) iodide (CuI) as the catalyst and N,N-dimethylcyclohexane-1,2-diamine as a ligand can efficiently catalyze the amidation of 2-chloro-pyridine derivatives. rsc.org

This type of reaction, often referred to as an Ullmann condensation or Buchwald-Hartwig-type amination, provides a direct route to introduce a nitrogen-based functional group onto the pyridine ring. In a synthesis targeting this compound, a copper-catalyzed reaction could be employed to couple a protected amine or an amide with a suitable 4-substituted-2-halopyridine precursor, followed by further functional group manipulations to reveal the final product. The versatility and efficiency of this copper-catalyzed system make it a valuable tool for accessing a wide array of N-aryl and N-heteroaryl compounds. rsc.org

Silyl (B83357) Radical-Mediated Transformations and Functionalization

Recent advancements in synthetic organic chemistry have highlighted the utility of silyl radicals in the functionalization of otherwise inert C-F bonds. This methodology presents a promising avenue for the derivatization of fluoroaromatic compounds such as this compound. The core of this approach involves the generation of a silyl radical, which can then engage in a cascade of reactions leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

One prominent strategy employs a combination of a silylboronate, such as Et3SiBpin, and a potassium alkoxide, like KOtBu, to generate silyl radicals under mild, transition-metal-free conditions. These silyl radicals can mediate the cross-coupling of aryl fluorides with various partners. rsc.org The mechanism is predicated on the silyl radical's ability to activate the strong C-F bond, facilitating subsequent functionalization. rsc.org For instance, the cross-coupling of aryl fluorides with arylalkanes has been demonstrated, proceeding through a radical process involving the cleavage of both C-F and C-H bonds. rsc.org

While direct examples involving this compound are not extensively documented, the principles can be extended to this molecule. The fluoropyridine moiety would be the target for silyl radical-mediated C-F bond activation, allowing for the introduction of various substituents at the 2-position of the pyridine ring. The primary amine of the ethanamine side chain would likely require a protecting group to prevent undesired side reactions under the basic conditions often employed for silyl radical generation.

Another approach involves a silyl-radical-relay pathway, which has been utilized for the cross-coupling of organic fluorides with allenes. rsc.org This method also operates under catalyst-free conditions and relies on the generation of a silyl radical to initiate the reaction cascade. rsc.org The versatility of these methods suggests potential for creating a diverse library of derivatives from this compound.

It is important to note that the reaction conditions, particularly the choice of silyl radical precursor and base, can be tailored to achieve the desired transformation. The table below summarizes key aspects of silyl radical-mediated transformations relevant to the functionalization of fluoropyridines.

Reagent SystemReaction TypeKey FeaturesPotential Application to this compound
R3SiBpin / KOtBuCross-coupling of aryl fluorides with arylalkanesTransition-metal-free, room temperatureFunctionalization at the C2-position of the pyridine ring
Silylboronate / KOtBuSilyl-radical-relay with allenesCatalyst-free, forms C-C bondsIntroduction of complex carbon scaffolds at the C2-position
Tris(trimethylsilyl)silane (TTMSS) / Photocatalyst / Ni catalystCross-electrophile coupling of alkyl bromides with aryl bromidesMild conditions, broad substrate scopeNot directly applicable for C-F activation, but highlights silyl radical utility

Derivatization from Precursor Molecules and Intermediates

The presence of two key reactive sites in this compound—the primary amine on the ethyl side chain and the fluorine atom on the pyridine ring—allows for a wide range of derivatization strategies.

The primary amine of the ethanamine moiety is a versatile handle for a variety of chemical transformations. Standard organic chemistry protocols can be readily applied to modify this functional group.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. The choice of acylating agent allows for the introduction of a wide array of functional groups, from simple alkyl and aryl groups to more complex heterocyclic and polyfunctional moieties. The chemoselectivity of acylation reactions is generally high for primary amines. researchgate.net

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Therefore, careful control of stoichiometry and reaction conditions is crucial. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction with an agent like sodium borohydride, offers a more controlled method for mono-alkylation.

Amidation: While acylation leads to amide bond formation, this subsection may also refer to the formation of sulfonamides by reacting the amine with sulfonyl chlorides. This reaction is typically robust and provides another avenue for derivatization.

The following table provides a summary of common transformations at the ethanamine nitrogen.

TransformationReagents and ConditionsProduct Type
AcylationAcyl chloride or anhydride, base (e.g., triethylamine, pyridine)N-acyl derivative (Amide)
Alkylation (Direct)Alkyl halide, baseN-alkyl derivative (Secondary amine)
Alkylation (Reductive Amination)Aldehyde or ketone, reducing agent (e.g., NaBH4, NaBH3CN)N-alkyl derivative (Secondary amine)
SulfonylationSulfonyl chloride, baseN-sulfonyl derivative (Sulfonamide)

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C-F bond towards attack by nucleophiles. A wide range of nucleophiles can be employed to displace the fluoride and introduce new functionalities. nih.gov

Common nucleophiles for SNAr reactions on 2-fluoropyridines include:

O-Nucleophiles: Alcohols and phenols, typically in the presence of a base like sodium hydride or potassium carbonate, yield the corresponding ethers.

N-Nucleophiles: Primary and secondary amines, as well as N-heterocycles, can displace the fluoride to form 2-aminopyridine derivatives.

S-Nucleophiles: Thiols react in the presence of a base to give 2-thiopyridine derivatives.

The reactivity of the 2-fluoropyridine system can be influenced by substituents on the ring. researchgate.net Generally, electron-withdrawing groups on the pyridine ring enhance the rate of SNAr, while electron-donating groups have the opposite effect. The reaction conditions, such as temperature and solvent, can also be optimized to achieve efficient substitution. nih.gov It has been shown that 2-fluoropyridine reacts significantly faster than its 2-chloro counterpart in SNAr reactions. researchgate.net

The presence of two distinct reactive sites in this compound necessitates careful planning for selective functionalization.

Chemoselectivity: To achieve selective modification of the ethanamine nitrogen without affecting the fluoropyridine ring, standard acylation or alkylation conditions can often be employed, as the primary amine is generally more nucleophilic than the pyridine nitrogen and the SNAr reaction at the C-F bond typically requires more forcing conditions or a strong nucleophile with a base. Conversely, to selectively modify the fluoropyridine ring via SNAr, the primary amine can be protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent it from acting as a competing nucleophile.

Regioselectivity: Functionalization of the pyridine ring itself beyond the C2-position would likely require different strategies, such as electrophilic aromatic substitution. However, the directing effects of the existing substituents (the fluorine and the ethanamine side chain) would need to be considered. For SNAr, the substitution is highly regioselective at the 2-position due to the activation by the ring nitrogen and the good leaving group ability of fluoride.

Challenges and Innovations in Synthetic Route Design

Stereochemistry: The core structure of this compound does not possess a chiral center. However, if the ethylamine (B1201723) side chain is further substituted, for instance at the carbon bearing the amino group, a stereocenter is created. In such cases, controlling the stereochemistry becomes a critical challenge.

For the synthesis of enantiomerically pure derivatives, several strategies can be employed:

Chiral Resolution: A racemic mixture of the amine can be resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: The stereocenter can be introduced using an asymmetric transformation. For example, the asymmetric reduction of a corresponding ketimine precursor could yield the chiral amine.

Chiral Pool Synthesis: Starting from a readily available chiral precursor can also be a viable route.

The hydrochloride salt of the (S)-enantiomer, (S)-1-(2-fluoropyridin-4-yl)ethan-1-amine hydrochloride, is commercially available, indicating that methods for its stereoselective synthesis or resolution are established. bldpharm.com

Regioselectivity: As discussed in section 2.3.3., the regioselectivity of nucleophilic aromatic substitution on the 2-fluoropyridine ring is generally high for the 2-position. However, if other positions on the pyridine ring are to be functionalized, regiocontrol becomes a significant challenge. Directed ortho-metalation (DoM) strategies, where a directing group guides the deprotonation and subsequent electrophilic quench at a specific position, could be a powerful tool. The ethanamine side chain, after suitable protection, or the pyridine nitrogen itself could potentially act as directing groups.

Innovations in regioselective C-H activation and functionalization of pyridines are continually emerging and could provide novel routes to previously inaccessible derivatives of this compound.

Development of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. A primary route to this compound involves the reduction of (2-fluoropyridin-4-yl)acetonitrile. Research in this area has focused on the development of catalytic systems and the use of safer reagents to improve the green credentials of this transformation.

One of the most promising green approaches is the catalytic hydrogenation of the nitrile group. This method is highly atom-economical, as it ideally produces only the desired amine as the product. Various catalysts have been explored for the reduction of nitriles to primary amines, with a focus on heterogeneous catalysts that can be easily recovered and recycled. Raney nickel, a sponge-like nickel-aluminium alloy, is a classic and effective catalyst for this purpose. wikipedia.org It is often used as a slurry in a suitable solvent and can be activated by treatment with a sodium hydroxide (B78521) solution to remove the aluminium, creating a high surface area catalyst. masterorganicchemistry.com

Recent advancements have also explored the use of other catalytic systems. For instance, a non-catalyzed reduction of nitriles to primary amines using ammonia borane (B79455) has been reported. acs.org This method is attractive from a green chemistry perspective as it avoids the use of heavy metal catalysts and generates hydrogen and ammonia as by-products. acs.org The reaction proceeds under thermal decomposition conditions and shows tolerance for a wide range of functional groups. acs.org

The choice of solvent is another critical aspect of green synthetic protocols. While traditional reductions might employ volatile organic solvents, research is ongoing to replace these with greener alternatives such as water, ethanol (B145695), or even solvent-free conditions. For example, the reduction of aromatic ketones, a related transformation, has been successfully carried out using Raney Ni–Al alloy in water. worktribe.com

The following table summarizes various catalytic systems and conditions that have been applied to the reduction of nitriles, providing a model for the green synthesis of this compound.

Catalyst/ReagentSubstrate ScopeReaction ConditionsKey Green Chemistry AspectsReference
Raney NickelAromatic and aliphatic nitrilesH2 pressure, various solvents (e.g., ethanol, ammonia in methanol)Recyclable heterogeneous catalyst, high atom economy. wikipedia.orgacs.org
Ammonia BoraneWide range of nitriles, including those with fluorine substituentsThermal decomposition, catalyst-freeAvoids heavy metal catalysts, generates benign by-products. acs.org
Cobalt(II) pivalate/IsocyanideAlkyl and (hetero)aryl nitrilesTMDS as reducing agentTransition metal-catalyzed silylative reduction under mild conditions. organic-chemistry.org
Rhodium complex/HydrosilaneAryl, benzyl (B1604629), and alkyl cyanidesMild conditions, tolerant of various functional groupsCatalytic reductive cleavage of C-CN bond with a mild reducing agent. wikipedia.org

Scalable Synthesis Approaches and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of scalable and optimized processes. The key objectives of process optimization are to maximize yield, minimize cost, ensure safety, and reduce waste.

The catalytic hydrogenation of (2-fluoropyridin-4-yl)acetonitrile is a highly scalable reaction. Industrial syntheses of similar compounds, such as phenethylamine (B48288) from benzyl cyanide, are well-established and often employ high-pressure hydrogenation in batch or continuous flow reactors. acs.org The use of Raney nickel is common in these processes due to its relatively low cost and high activity. wikipedia.org Process optimization for such hydrogenations typically involves a detailed study of reaction parameters, including:

Catalyst Loading: Minimizing the amount of catalyst used without compromising reaction time and yield is crucial for cost-effectiveness.

Hydrogen Pressure and Temperature: These parameters are optimized to achieve a high reaction rate while ensuring the stability of the starting material and product.

Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation. For instance, conducting the hydrogenation in the presence of ammonia is a common strategy to suppress the formation of secondary and tertiary amine by-products. acs.org

Work-up and Purification: A simple and efficient work-up procedure is essential for a scalable process. This may involve filtration to remove the heterogeneous catalyst, followed by distillation or crystallization to isolate the pure product.

A patent for the preparation of phenethylamine describes the reduction of phenylacetamide using zinc borohydride in a tetrahydrofuran (B95107) solution. acs.org This method is reported to have few side reactions and a high yield, suggesting its potential for scalability. acs.org While this involves a different starting material, the principles of using a selective and high-yielding reducing agent are applicable to the synthesis of this compound.

The following table outlines key parameters that are typically optimized for the scalable synthesis of phenethylamine derivatives, which can serve as a guide for the production of this compound.

ParameterObjective of OptimizationTypical Conditions for Phenethylamine SynthesisRelevance to this compound SynthesisReference
CatalystHigh activity, selectivity, and recyclabilityRaney Nickel, Palladium on CarbonRaney Nickel is a promising candidate due to its proven efficacy in nitrile reduction. wikipedia.orgacs.org
Reaction TemperatureBalance reaction rate and selectivity90-130°COptimization is required to ensure the stability of the fluoro-substituent. acs.orgacs.org
Hydrogen PressureEnsure complete reduction~2000 psiHigh pressure may be necessary for efficient hydrogenation. acs.org
SolventSolubility, reaction rate, and by-product suppressionMethanol, Ethanol, Ammonia in MethanolAmmonia in an alcohol solvent is likely to be effective in preventing by-product formation. acs.org
Product IsolationHigh purity and yieldDistillation under reduced pressureVacuum distillation is a standard and scalable method for purifying liquid amines. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 2 Fluoropyridin 4 Yl Ethan 1 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-(2-fluoropyridin-4-yl)ethan-1-amine is activated towards certain transformations due to the presence of the fluorine atom and the nitrogen heteroatom.

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility in constructing more complex molecules. The high electronegativity of fluorine accelerates SNAr reactions compared to other halogens like chlorine. nih.govresearchgate.net For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. researchgate.net

The general mechanism for SNAr on 2-fluoropyridines involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring. researchgate.net

A variety of nucleophiles, including amines, alkoxides, and sulfur-based nucleophiles, can displace the fluoride. nih.govsci-hub.se For example, the reaction with lithium amides provides a direct route to substituted aminopyridines. researchgate.net The table below summarizes some representative SNAr reactions of 2-fluoropyridine derivatives.

Nucleophile Product Conditions Reference
Sodium Ethoxide2-EthoxypyridineEtOH, 25°C researchgate.net
Lithium Amides2-AminopyridinesMild conditions researchgate.net
Benzyl (B1604629) Alcohol2-BenzyloxypyridineNMP, Microwave sci-hub.se
Sodium Phenoxide2-PhenoxypyridineDMSO or HMPA, Microwave sci-hub.se
Sodium Phenylsulfide2-PhenylthiopyridineHMPA or NMP, Microwave sci-hub.se

It is important to note that while the fluorine atom at the 2-position is highly activated towards SNAr, the presence of other functional groups on the molecule, such as the ethanamine side chain, can potentially lead to competing reactions.

While the electron-deficient nature of the 2-fluoropyridine ring generally disfavors classical electrophilic aromatic substitution, specific transformations can be achieved, particularly through directed metalation. acs.org Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, where a directing group guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. The fluorine atom is recognized as a potent directing group in such reactions. capes.gov.br

In the context of fluoropyridines, the fluorine atom can direct lithiation to the adjacent C-3 position. acs.orgyoutube.com The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. However, the basic conditions required for DoM can be incompatible with the primary amine of the ethanamine side chain in this compound, often necessitating protection of the amine group prior to the metalation step.

While less common, electrophilic fluorination of pyridine rings can also occur, though this typically requires specialized fluorinating agents and can lead to ring-opening reactions in some bicyclic azaarenes. nih.govrsc.org

The pyridine ring system, particularly when activated, can undergo ring-opening and rearrangement reactions under specific conditions. For instance, pyridinium (B92312) ylides, which can be formed from pyridines, are known to undergo photochemical rearrangements to yield diazepines or other ring systems. scispace.com The formation of such ylides with this compound would likely involve the pyridine nitrogen.

Additionally, rhodium-catalyzed reactions of pyridinium ylides can lead to 1,4-pyridyl/aryl translocation, offering a pathway to complex scaffolds. acs.org While not directly reported for this compound, these reactions highlight the potential for skeletal reorganization of the pyridine core. Ring-opening fluorination has also been observed in bicyclic azaarenes, where electrophilic fluorination is followed by cleavage of the ring system. nih.govrsc.org

Reactivity of the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a key functional handle for derivatization and participation in cyclization reactions.

The primary amine of this compound can readily undergo a variety of standard amine derivatizations, such as acylation, alkylation, and sulfonylation. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Furthermore, the amine functionality is a crucial participant in heterocyclic annulation reactions. bohrium.com For example, 2-aminopyridines are known to react with various substrates to form fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn While the amine in this compound is not directly attached to the ring, its nucleophilicity can be exploited in similar cyclization strategies. Redox-annulations of cyclic amines with ortho-substituted benzaldehydes provide another route to polycyclic amine structures. nih.gov

The ethanamine side chain can participate in both intramolecular and intermolecular cyclization reactions to form new ring systems. Intramolecular cyclizations can lead to the formation of fused or bridged heterocyclic compounds. For instance, cobalt-catalyzed [2+2+2] cycloadditions involving a nitrile, an alkyne, and an ynamide have been used to synthesize tricyclic fused 3-aminopyridines. nih.gov The ethanamine side chain could potentially be tethered to one of these reactive partners to facilitate such a transformation.

Intermolecular cyclization reactions can occur with suitable bifunctional reagents. For example, the reaction of 2-aminopyridines with alkyl acrylates or alkyl 3-halopropionates can lead to the formation of cyclic products. acs.org Similarly, reactions with ethyl malonate can also result in cyclized structures. acs.org These types of reactions, when applied to this compound, could lead to the formation of novel heterocyclic systems containing the fluoropyridine moiety.

The table below provides examples of cyclization reactions involving aminopyridine derivatives.

Reactant 1 Reactant 2 Product Type Reaction Type Reference
2-Aminopyridine (B139424)Alkyl AcrylateCyclic AmideMichael Addition/Cyclization acs.org
2-AminopyridineEthyl MalonatePyrido[1,2-a]pyrimidin-4-oneCondensation/Cyclization acs.org
Ynamide, Nitrile, Alkyne-Tricyclic Fused 3-AminopyridineCo(I)-catalyzed [2+2+2] Cycloaddition nih.gov
Cyclic Amineo-TolualdehydePolycyclic AmineRedox-Annulation nih.gov

Oxidation and Reduction Pathways of the Amine Functionality

The primary amine group in this compound is a key site for both oxidative and reductive transformations.

Oxidation:

Primary amines can be oxidized to a variety of products, including imines, oximes, and nitriles, depending on the oxidant and reaction conditions. A notable transformation is the aerobic oxidation of primary amines to oximes. This can be achieved with high efficiency using molecular oxygen in the presence of a catalyst system, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃). acs.orgfao.orgacs.orgthieme-connect.comresearchgate.net The key step in this process is believed to be an electron transfer from the amine to DPPH, followed by a proton transfer to generate an α-aminoalkyl radical. This radical intermediate then reacts with molecular oxygen to form an α-aminoalkyl hydroperoxide, which is subsequently converted to the oxime by the WO₃/Al₂O₃ co-catalyst. acs.orgfao.orgacs.orgresearchgate.net

For this compound, this would likely lead to the formation of 2-(2-fluoropyridin-4-yl)acetaldehyde oxime.

Reduction:

The reduction of a primary amine functionality is a less common transformation compared to the reduction of other nitrogen-containing functional groups like nitriles or nitro compounds. studymind.co.ukchemguide.co.uklumenlearning.comorganic-chemistry.orglibretexts.org Direct reduction of a primary amine to the corresponding alkane is a challenging process that would involve the cleavage of a strong carbon-nitrogen bond. More commonly, the amine group is first converted to a better leaving group. For instance, aromatic primary amines can be converted to diazonium salts, which can then be reductively removed in a process that is thought to proceed through a radical mechanism. msu.edu However, for an aliphatic amine such as the one in the title compound, this specific pathway is not directly applicable.

Alternative strategies for the deamination of primary amines often involve multi-step sequences. While direct reduction to the corresponding ethylpyridine derivative is not a standard reaction, specific reagents and conditions might be developed to achieve this transformation.

Mechanistic Elucidation of Key Transformations

Transition-Metal Catalysis Mechanisms and Intermediates

The this compound molecule possesses two key sites for interaction with transition metals: the nucleophilic amine and the 2-fluoropyridine ring, which can participate in cross-coupling reactions. The pyridyl nitrogen can act as a directing group, facilitating C-H activation and other transformations. nih.govrsc.org

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. The 2-fluoro substituent on the pyridine ring makes the 2-position susceptible to nucleophilic attack and enables participation in catalytic cycles, such as the Suzuki-Miyaura coupling. tcichemicals.com A plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction with a generic boronic acid (R-B(OH)₂) would involve:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-F bond of the 2-fluoropyridine ring to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers the 'R' group to the palladium center, displacing the fluoride.

Reductive Elimination: The coupled product, 2-R-4-(2-aminoethyl)pyridine, is formed, and the Pd(0) catalyst is regenerated.

The amine functionality could also play a role as a directing group in C-H activation reactions, forming stable metal complexes that facilitate functionalization at other positions on the pyridine ring or the ethyl side chain. nih.govresearchgate.net

Table 1: Potential Transition-Metal Catalyzed Reactions of this compound

Reaction TypeCatalyst (Example)Potential Product
Suzuki-Miyaura CouplingPd(PPh₃)₄2-Aryl-4-(2-aminoethyl)pyridine
Buchwald-Hartwig AminationPd₂(dba)₃ / Ligand2-(Arylamino)-4-(2-aminoethyl)pyridine
C-H Activation/Annulation[RhCp*Cl₂]₂Fused heterocyclic systems

Radical Reaction Pathways and Spin-Chemical Phenomena

The amine group of this compound can be a source of radicals. One-electron oxidation of the amine, which can be initiated by photoredox catalysis or with chemical oxidants, leads to the formation of an amine radical cation. nih.govbeilstein-journals.org This highly reactive intermediate can undergo several subsequent reactions. A dominant pathway is the deprotonation at the carbon alpha to the nitrogen, yielding a strongly reducing α-amino radical. nih.gov

The study of radical reactions often involves considerations of spin chemistry. wikipedia.org Reactions involving radical pairs can be influenced by external magnetic fields, a phenomenon explained by the radical-pair mechanism. The interconversion between singlet and triplet spin states of the radical pair can affect the reaction kinetics and product distribution. wikipedia.orgnih.govarxiv.org For instance, a bond is typically formed from the recombination of a singlet radical pair. If intersystem crossing to the triplet state occurs, the lifetime of the radicals can be extended, allowing for other reaction pathways to compete.

In the context of this compound, the formation of a radical cation could be followed by either deprotonation to an α-amino radical or other fragmentation pathways, the course of which could be influenced by spin-chemical effects. nih.gov

Reaction Kinetic Studies and Transition State Analysis

While no specific kinetic studies on this compound are available, the reactivity of the 2-fluoropyridine moiety can be understood from studies on related systems. Nucleophilic aromatic substitution (SNAr) is a key reaction for this class of compounds. The rate of SNAr reactions on electron-deficient aromatic rings, such as pyridines, is highly dependent on the nature of the leaving group and the nucleophile. libretexts.orgmasterorganicchemistry.com

For SNAr reactions on activated aryl halides, the typical leaving group order is F > Cl > Br > I. This is because the rate-determining step is often the initial addition of the nucleophile, which is facilitated by the high electronegativity of fluorine. libretexts.org However, in some cases, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine, a different reactivity order is observed, and the deprotonation of the intermediate adduct can become rate-limiting. nih.govrsc.org

Kinetic studies on the reaction of this compound with various nucleophiles would be necessary to determine the precise mechanism and the nature of the transition state. Such studies would involve monitoring the reaction rate as a function of reactant concentrations and temperature to determine the rate law and activation parameters (enthalpy and entropy of activation).

Table 2: General Kinetic Parameters for Nucleophilic Aromatic Substitution

Reactant SystemLeaving Group OrderRate-Determining Step (Hypothesized)
Activated Aryl HalidesF > Cl ≈ Br > INucleophilic Addition
2-Substituted N-methylpyridinium ionsCN ≥ 4-CN > F ~ Cl ~ Br ~ IDeprotonation of Intermediate

Advanced Spectroscopic and Structural Characterization of 2 2 Fluoropyridin 4 Yl Ethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of 2-(2-fluoropyridin-4-yl)ethan-1-amine in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the molecule's conformation.

Two-dimensional NMR experiments are indispensable for establishing the connectivity of the molecule. Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments work in concert to build a complete picture of the molecular structure.

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key correlations would be observed between the protons of the ethylamine (B1201723) side chain (H-7 and H-8) and between the protons on the pyridine (B92270) ring (H-3, H-5, H-6).

¹H-¹³C HSQC: The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation). aip.org This allows for the direct assignment of protonated carbon atoms.

¹H-¹³C HMBC: The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). wikieducator.org This is crucial for identifying quaternary (non-protonated) carbons and for linking the ethylamine side chain to the pyridine ring. For instance, correlations from the H-7 methylene (B1212753) protons to the pyridine ring carbons (C-3, C-4, C-5) would definitively establish the point of attachment.

Based on established chemical shift principles for fluoropyridines and alkylamines, a predicted set of NMR assignments is presented below.

Predicted ¹H and ¹³C NMR Data

Atom No.Predicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
2164.5 (d, ¹JCF ≈ 240 Hz)---
3121.5 (d, ³JCF ≈ 5 Hz)7.15dJHF = 1.5
4155.8 (d, ⁴JCF ≈ 3 Hz)---
5118.0 (d, ²JCF ≈ 35 Hz)7.05ddJHH = 5.0, JHF = 1.0
6148.5 (d, ³JCF ≈ 15 Hz)8.10dJHH = 5.0
744.23.10tJHH = 7.0
838.52.95tJHH = 7.0

Predicted 2D NMR Correlations

COSY (¹H-¹H)HSQC (¹H-¹³C)HMBC (¹H → ¹³C)
H-3 (7.15 ppm) H-5C-3C-2, C-4, C-5
H-5 (7.05 ppm) H-3, H-6C-5C-3, C-4, C-6
H-6 (8.10 ppm) H-5C-6C-2, C-4, C-5
H-7 (3.10 ppm) H-8C-7C-4, C-5, C-3, C-8
H-8 (2.95 ppm) H-7C-8C-7

¹⁹F NMR is a highly sensitive technique used to probe the local environment of the fluorine atom. wikipedia.org Since ¹⁹F is a 100% naturally abundant spin ½ nucleus, it provides a strong signal without the need for isotopic enrichment. The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings. For 2-fluoropyridines, the fluorine resonance typically appears in a characteristic region. The coupling of the fluorine nucleus to nearby protons (H-3 and H-5) and carbons provides additional structural confirmation.

Predicted ¹⁹F NMR Data

ParameterPredicted Value
Chemical Shift (δ, ppm) -68.5
Coupling Constants ³JFH (to H-3) ≈ 7-9 Hz, ⁴JFH (to H-5) ≈ 1-2 Hz

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could potentially be employed to investigate the rotational barrier around the C4-C7 and C7-C8 bonds. At sufficiently low temperatures, the rotation around these bonds might become slow enough to render the two protons on C7 (and C8) diastereotopic, leading to more complex splitting patterns. By analyzing the changes in the NMR spectrum as a function of temperature (a process known as lineshape analysis), it would be possible to calculate the activation energy (ΔG‡) for bond rotation. This information provides valuable insight into the conformational flexibility and the preferred spatial arrangement of the ethylamine side chain relative to the pyridine ring. However, for a flexible chain like this, such studies often require very low temperatures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a critical tool for unequivocally determining the elemental formula of a compound. youtube.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a single, unambiguous molecular formula. For this compound, HRMS analysis in positive ion mode would target the protonated molecule, [M+H]⁺.

Predicted High-Resolution Mass Spectrometry Data

ParameterValue
Molecular Formula C₇H₉FN₂
Monoisotopic Mass 140.0750 u
Target Ion (ESI+) [M+H]⁺
Calculated Exact Mass of [M+H]⁺ 141.0828 u

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting daughter ions. In a typical MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion at m/z 141.08) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For primary amines like this compound, a characteristic fragmentation pathway is α-cleavage (cleavage of the bond adjacent to the C-N bond). mdpi.com In this case, cleavage of the C7-C8 bond is expected to be a major pathway, leading to the formation of a stable iminium ion. Another significant fragmentation would be the loss of the ethylamine side chain via cleavage of the C4-C7 bond.

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 141.08)

Fragment m/z (Predicted)Proposed Structure / Loss
111.05[C₆H₅FN]⁺ (Loss of CH₄N)
96.04[C₅H₄FN]⁺ (Loss of C₂H₅N)
30.03[CH₄N]⁺ (Iminium ion from α-cleavage)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, the key functional groups are the primary amine (-NH₂), the fluorinated pyridine ring, and the aliphatic ethyl linker.

IR Spectroscopy: The primary amine group gives rise to characteristic N-H stretching vibrations. orgchemboulder.com Typically, two bands are observed for a primary amine due to symmetric and asymmetric stretching modes. libretexts.org N-H bending (scissoring) vibrations also appear. The C-F stretch of the fluoropyridine ring and the various C=C and C=N ring stretching modes will also be prominent.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the pyridine nucleus are often strong in the Raman spectrum. researchgate.net While the N-H and C-F stretches are also Raman active, they may be weaker compared to their intensity in the IR spectrum.

Predicted Vibrational Spectroscopy Data

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Notes
N-H Asymmetric Stretch~3380WeakCharacteristic of a primary amine
N-H Symmetric Stretch~3300WeakCharacteristic of a primary amine
Aromatic C-H Stretch~3050Strong
Aliphatic C-H Stretch2850-2960MediumFrom the ethyl group
N-H Bend (Scissoring)~1620Weak
Aromatic C=C, C=N Stretches1500-1600StrongMultiple bands expected
C-F Stretch~1250Medium
Pyridine Ring BreathingWeak/Medium~1000Often a very strong and sharp band in Raman
N-H Wag~800 (broad)WeakOut-of-plane bend for primary amine

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of this compound, typically measured in a solvent such as ethanol (B145695) or cyclohexane, would be expected to reveal electronic transitions characteristic of the fluoropyridine chromophore. Analysis of the spectrum would focus on the position (λmax), intensity (molar absorptivity, ε), and nature of the absorption bands.

Typically, aromatic systems like pyridine exhibit π → π* transitions at shorter wavelengths (higher energy) and n → π* transitions at longer wavelengths (lower energy). The presence of the fluorine atom, an electron-withdrawing group, and the aminoethyl substituent, a potential electron-donating group, would influence the energy levels of the molecular orbitals and thus shift the absorption maxima compared to unsubstituted pyridine. A detailed analysis would involve the assignment of these bands to specific electronic transitions within the molecule, providing insight into its electronic structure.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

Absorption BandWavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Assignment
Band IData not availableData not availableπ → π
Band IIData not availableData not availablen → π

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular geometry of this compound.

The crystallographic data would also reveal the crystal system, space group, and unit cell dimensions, which are fundamental properties of the crystalline solid.

Conformation and Torsion Angle Analysis in the Solid State

The conformation of the ethanamine side chain relative to the fluoropyridine ring is a key structural feature. X-ray crystallography would elucidate the specific torsion angles that define this conformation in the solid state. Of particular interest would be the torsion angle describing the orientation of the C-C bond of the ethylamine group relative to the plane of the pyridine ring. This information is crucial for understanding the molecule's shape and its potential interactions with other molecules.

Table 2: Key Torsion Angles for Conformational Analysis

Torsion AngleAtoms InvolvedAngle (°)
τ1Data not availableData not available
τ2Data not availableData not available

Analysis of Hydrogen Bonding Networks and Crystal Packing

The presence of the primary amine group (-NH₂) makes this compound a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the fluorine atom can act as hydrogen bond acceptors. A detailed crystallographic study would identify and characterize the network of intermolecular hydrogen bonds that dictate how the molecules pack together in the crystal lattice. This analysis would involve determining the donor-acceptor distances and angles to assess the strength and geometry of these interactions, which are fundamental to the stability and physical properties of the crystal.

Table 3: Hydrogen Bond Geometry

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H···NData not availableData not availableData not availableData not available
N-H···FData not availableData not availableData not availableData not available

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Table 4: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···HData not available
N···H / H···NData not available
F···H / H···FData not available
C···H / H···CData not available
OtherData not available

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netchemrevlett.comijcce.ac.ir It is based on the principle that the total energy of a system is a functional of its electron density. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. researchgate.net For 2-(2-fluoropyridin-4-yl)ethan-1-amine, a DFT calculation, for instance using the B3LYP functional with a basis set like 6-31G+(d,p), would yield the optimized bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT Note: The following data is illustrative to demonstrate the output of a DFT calculation and is not based on published results for this specific molecule.

ParameterAtom Pair/Triplet/QuartetValue
Bond Length C(pyridine)-F1.35 Å
C(pyridine)-C(ethyl)1.52 Å
C(ethyl)-C(ethyl)1.54 Å
C(ethyl)-N(amine)1.47 Å
Bond Angle F-C-N(pyridine)118.5°
C(pyridine)-C-C(ethyl)121.0°
C-C-N(amine)110.5°
Dihedral Angle C(pyridine)-C-C-N178.0°

Table 2: Illustrative Electronic Properties for this compound from DFT Calculations Note: The following data is illustrative and not based on published results for this specific molecule.

PropertyValue
Total Energy -450.123 Hartrees
Dipole Moment 2.5 Debye
Mulliken Atomic Charges
F-0.35 e
N (pyridine)-0.40 e
N (amine)-0.85 e

Ab initio and semi-empirical methods are alternative approaches to DFT for studying molecular systems. Ab initio methods, such as Hartree-Fock (HF) and more advanced coupled-cluster theories, are derived directly from theoretical principles without the inclusion of experimental data. nih.govnih.gov These methods can provide highly accurate predictions of molecular properties, though they are often computationally more demanding than DFT. nih.gov For a molecule like this compound, ab initio calculations would be used to obtain a precise characterization of its ground state geometry and energy. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them computationally faster and suitable for larger molecules, although they are generally less accurate than ab initio or DFT methods. They can still provide valuable qualitative insights into the ground state properties of the molecule.

The Localized Orbital Locator (LOL) and the Electron Localization Function (ELF) are powerful tools for visualizing and analyzing the nature of chemical bonding. researchgate.netresearchgate.net The ELF, first defined by Becke and Edgecombe, is a measure of the probability of finding an electron near a reference electron. wikipedia.orgaps.org Its value ranges from 0 to 1. researchgate.net

ELF ≈ 1 indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. researchgate.net

ELF ≈ 0.5 suggests electron gas-like behavior, typical of metallic bonds. aps.org

Low ELF values signify regions of electron delocalization. researchgate.net

An ELF analysis of this compound would allow for a clear visualization of the C-F, C-C, C-N, N-H, and C-H covalent bonds. It would also distinctly show the regions corresponding to the lone pairs on the fluorine atom and the two nitrogen atoms. wikipedia.org The LOL provides similar information about electron localization, offering a complementary perspective on the bonding within the molecule. researchgate.netresearchgate.net This type of analysis provides a faithful representation of chemical bonding that aligns with intuitive models like VSEPR theory. wikipedia.org

Reactivity Prediction and Mechanistic Modeling

Theoretical chemistry is instrumental in predicting how and where a molecule will react and the energetic pathways involved in its transformations.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The regions of the molecule where the HOMO is largest are the most probable sites for electrophilic attack.

The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com The largest parts of the LUMO indicate the most probable sites for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the amine nitrogen and the pyridine (B92270) ring, suggesting these are the primary nucleophilic centers. The LUMO would likely be distributed over the electron-deficient pyridine ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity.

The Fukui function provides a more quantitative, atom-specific measure of reactivity. researchgate.net It is defined as the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons. researchgate.netresearchgate.net Condensed Fukui functions are calculated for each atom to predict the most likely sites for:

Nucleophilic attack (f+) : Where an incoming nucleophile would attack.

Electrophilic attack (f-) : Where an incoming electrophile would attack.

Radical attack (f0)

An analysis of the Fukui functions for this compound would pinpoint the specific atoms most susceptible to different types of reactions, providing a detailed map of its chemical reactivity. researchgate.net

Table 3: Illustrative Condensed Fukui Function Indices (f+, f-) for Selected Atoms of this compound Note: The following data is illustrative and not based on published results for this specific molecule. Higher values indicate greater reactivity for the specified type of attack.

AtomPositionf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)
N1Pyridine Ring0.050.18
C2Pyridine Ring (bonded to F)0.150.03
C4Pyridine Ring (bonded to ethyl)0.120.08
FPyridine Ring0.020.11
N2Amine Group0.010.25

To understand the mechanism of a chemical reaction, chemists use computational methods to map out the reaction coordinate, which represents the lowest energy path from reactants to products. This analysis involves identifying and characterizing the transition state , which is the point of maximum energy along this path. researchgate.net

The structure and energy of the transition state are critical for determining the reaction's activation energy, which in turn governs the reaction rate. For a potential reaction involving this compound, such as an acylation at the amine group, computational chemists would model the approach of the acylating agent and calculate the energy at each step. By locating the transition state structure, they can confirm the proposed mechanism and predict the feasibility of the reaction under certain conditions. nih.govresearchgate.net These studies are essential for understanding reaction dynamics and designing new synthetic pathways.

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. In a related study on 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, Density Functional Theory (DFT) calculations were used to generate an MESP map. ijaerd.org This analysis revealed the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

Table 1: Predicted MESP Characteristics for this compound
Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyridine NitrogenNegative (Electron-Rich)Site for hydrogen bonding and interaction with electrophiles.
Amine Group (-NH2)Negative (Electron-Rich)Key site for forming hydrogen bonds and salt bridges.
Fluorine AtomPositive (Electron-Poor)Influences local polarity and may engage in halogen bonding.
Aromatic RingVariableContributes to π-stacking interactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its biological function. Conformational analysis and molecular dynamics simulations provide a dynamic picture of a molecule's behavior.

Potential Energy Surface Exploration for Stable Conformations

Exploration of the potential energy surface helps identify the most stable three-dimensional arrangements, or conformations, of a molecule. For a similar compound, 2-(4-fluoro-phenyl)-ethylamine, studies have revealed multiple stable conformers due to the rotation around the C-C and C-N bonds of the ethylamine (B1201723) side chain. It is expected that this compound would exhibit a similar conformational landscape, with different orientations of the ethylamine group relative to the fluoropyridine ring.

Classical and Ab Initio Molecular Dynamics for Conformational Dynamics

Molecular dynamics (MD) simulations offer a way to study the movement of atoms and molecules over time. Classical MD simulations could be employed to understand how this compound behaves in a biological environment, such as in solution or near a protein binding site. These simulations can reveal the flexibility of the molecule and the stability of its different conformations. Ab initio MD, while more computationally intensive, provides a higher level of accuracy by calculating the forces between atoms from first principles.

Structure-Activity Relationship (SAR) Studies (Pre-Clinical, Design-Focused)

Structure-activity relationship studies are pivotal in drug discovery, as they link the chemical structure of a compound to its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In studies of similar heterocyclic compounds, QSAR models have been developed to predict their efficacy as inhibitors of various enzymes. bldpharm.com For this compound, a QSAR study would involve compiling a dataset of related compounds with known biological activities and then using statistical methods to identify the key structural features (descriptors) that influence this activity.

Table 2: Potential QSAR Descriptors for this compound
Descriptor TypeSpecific DescriptorPotential Influence on Activity
ElectronicDipole MomentAffects long-range interactions with target proteins.
StericMolecular VolumeDetermines how well the molecule fits into a binding site.
TopologicalWiener IndexRelates to the branching and shape of the molecule.
HydrophobicityLogPInfluences membrane permeability and binding to hydrophobic pockets.

Molecular Docking and Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target protein. bldpharm.com This method is instrumental in identifying potential drug targets and optimizing lead compounds. For this compound, docking studies could be performed against a range of biological targets, such as kinases or G-protein coupled receptors, to predict its binding affinity and mode of interaction. These in silico predictions can then be used to prioritize compounds for experimental testing. The results of docking studies typically include a binding energy score and a visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Rational Design Principles for Modulating Pre-clinical Biological Activity through Structural Modifications

The rational design of enzyme inhibitors and other biologically active molecules is a cornerstone of modern medicinal chemistry. For scaffolds related to this compound, the core structure presents several opportunities for structural modification to modulate pre-clinical biological activity. The key components for such modifications include the fluoropyridine ring, the ethylamine side chain, and the terminal amine. Computational and theoretical chemistry studies, in conjunction with empirical structure-activity relationship (SAR) data, provide a robust framework for guiding these modifications.

The Role of the Aminopyridine Scaffold

The aminopyridine motif is a well-established pharmacophore in numerous enzyme inhibitors, particularly those targeting kinases and other ATP-binding proteins. nih.govacs.orgacs.org This scaffold often serves as a "hinge-binder," forming critical hydrogen bonds with backbone residues in the hinge region of kinase active sites. The nitrogen atom of the pyridine ring and the exocyclic amino group are typically involved in these crucial interactions, anchoring the inhibitor to the protein.

Molecular docking simulations of various aminopyridine derivatives have repeatedly highlighted the importance of this hinge-binding interaction for inhibitory activity. nih.gov The planarity of the pyridine ring also allows for favorable stacking interactions with aromatic residues within the active site.

Modifications of the Fluoropyridine Ring

The substitution pattern on the pyridine ring is a critical determinant of both potency and selectivity. The presence and position of a fluorine atom, as in this compound, can significantly influence the electronic properties of the ring and its interactions with the target protein.

Fluorine Substitution: The fluorine atom at the 2-position of the pyridine ring can enhance binding affinity through several mechanisms. Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls or other polar residues in the active site. In some cases, a fluorine substituent can also block a site of metabolism, thereby improving the pharmacokinetic profile of the compound.

Other Substituents: The introduction of other substituents on the pyridine ring can be guided by the topology of the target's active site. Small alkyl groups, halogens, or cyano groups can be used to probe for additional hydrophobic pockets or polar interactions. For instance, in a series of 3,5-diarylaminopyridines with antimalarial activity, modifications to the pyridine core were explored, leading to a novel series of pyrazine (B50134) analogues with potent oral in vivo activity. nih.gov

Modifications of the Ethylamine Side Chain

The ethylamine side chain of this compound provides a flexible linker to which various substituents can be attached to explore larger regions of the binding pocket.

Chain Length and Rigidity: The length and rigidity of the linker can be systematically varied to optimize the orientation of the terminal substituent. Introducing conformational constraints, such as a double bond or a cyclopropyl (B3062369) group, can lock the side chain into a more favorable bioactive conformation, potentially increasing potency and reducing off-target effects.

Substitution on the Chain: The ethyl backbone can be substituted with small alkyl or polar groups to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability.

Modifications of the Terminal Amine

The terminal primary amine is a key site for modification, allowing for the introduction of a wide array of chemical functionalities to interact with different regions of the target protein. Structure-activity relationship studies of various aminopyridine and aminopyrimidine derivatives have shown that the nature of the substituent on this amine is a major driver of potency and selectivity. acs.orgnih.gov

In the development of CDK/HDAC dual inhibitors, for example, modifications to the zinc-binding group (ZBG) attached to an aminopyridine scaffold had a significant impact on HDAC inhibitory activity and selectivity. acs.org Similarly, in the design of ROS1/ALK dual inhibitors, the introduction of a spiro group to a 2-aminopyridine (B139424) derivative was rationally designed based on molecular simulations to reduce steric hindrance and overcome drug resistance. tmc.edu

The following table summarizes the general principles for structural modifications and their expected impact on biological activity, based on studies of related aminopyridine inhibitors.

Structural Modification Rationale Potential Impact on Biological Activity
Pyridine Ring Substituents
Introduction/position of FluorineModulate electronics, block metabolism, form specific interactions.Increased potency, improved metabolic stability.
Other small alkyl/polar groupsProbe for additional binding pockets and interactions.Enhanced potency and/or selectivity.
Ethylamine Side Chain
Varying length/rigidityOptimize vector and orientation of terminal substituents.Improved binding affinity and selectivity.
Introduction of substituentsFine-tune physicochemical properties (e.g., solubility).Improved pharmacokinetic profile.
Terminal Amine Substituents
Aromatic/heterocyclic groupsAccess additional hydrophobic/polar regions of the active site.Significant increase in potency and modulation of selectivity.
Functional groups (e.g., ZBG)Target specific features of the enzyme (e.g., metal ions).Introduction of dual-targeting capabilities or enhanced selectivity.
Bulky/Spiro groupsOvercome steric hindrance from resistance mutations.Activity against drug-resistant targets.

A review of pyridine derivatives with antiproliferative activity has shown that the presence and position of methoxy, hydroxyl, and amino groups can enhance activity, while bulky groups or halogens can sometimes lead to a decrease in activity, depending on the specific context of the molecule and its target. mdpi.com

The following interactive data table provides hypothetical examples based on the rational design principles discussed, illustrating how specific structural modifications to a core scaffold could be expected to influence biological activity.

Compound R1 (on Pyridine) R2 (on Amine) Predicted Biological Activity
Lead Compound2-Fluoro-HBaseline
Analog 12-Fluoro-MethylPotential decrease due to small, non-interactive group
Analog 22-Fluoro-PhenylPotential increase due to hydrophobic interaction
Analog 32-Fluoro-(4-hydroxyphenyl)Potential increase due to H-bonding and hydrophobic interaction
Analog 42,6-difluoro-HPotential increase due to enhanced ring electronics
Analog 52-Fluoro-CyclopropylPotential increase due to favorable rigid conformation

Applications As a Synthon in Advanced Chemical Synthesis and Medicinal Chemistry Design

Role as an Intermediate in Diverse Heterocyclic Synthesis

The true utility of 2-(2-fluoropyridin-4-yl)ethan-1-amine in heterocyclic synthesis lies in its function as a key building block that is incorporated into larger, more complex molecular architectures. The primary amine provides a reactive handle for a multitude of chemical transformations, while the fluoropyridine moiety imparts specific electronic and binding properties to the final molecule.

While not typically a starting material for the de novo construction of a fused ring, the aminopyridine motif is a cornerstone in the synthesis of numerous polycyclic systems. The primary amine of this compound can readily participate in reactions that lead to the formation of new rings fused to the initial pyridine (B92270) core or linked to another heterocyclic system. Methodologies such as intramolecular C-H amination reactions or multi-component reactions can be employed to build complex polyheterocycles. nih.gov For instance, the amine can act as a nucleophile to attack an electrophilic center within the same molecule, leading to cyclization.

Strategies for synthesizing fused-ring systems often involve the use of ortho-quinone methide intermediates in inverse electron-demand Diels-Alder reactions or the double intramolecular cycloaddition of azomethine ylides, which can lead to novel hexacyclic ring systems. nih.govrsc.org The this compound fragment can be introduced before or after the core ring system is assembled, serving as a critical side chain that influences the molecule's ultimate biological activity and properties.

The this compound moiety is a key structural element found in various complex bioactive scaffolds designed for drug discovery. Its incorporation is pivotal in the development of molecules targeting a range of diseases.

One prominent example is its use in the construction of substituted 4H-1,2,6-thiadiazin-4-ones, which have been investigated as a novel chemotype for ATP-competitive kinase inhibitors. nih.gov In this scaffold, the 2-fluoropyridin-4-yl group is attached at the 5-position of the thiadiazinone ring. The synthesis does not start from this compound, but rather incorporates the 2-fluoropyridin-4-yl unit to create the final, potent inhibitor. For example, the compound 5-(2-Fluoropyridin-4-yl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one demonstrated significant inhibitory activity against cancer cell lines. nih.gov This highlights how the fluorinated pyridine fragment is a critical component of the final bioactive scaffold, chosen for its ability to form key interactions within the target protein's binding site. nih.gov

The table below summarizes representative bioactive scaffolds that incorporate the aminopyridine or fluoropyridine motif.

Bioactive ScaffoldTherapeutic Target AreaRole of (Fluoro)pyridine Moiety
4H-1,2,6-Thiadiazin-4-oneOncology (Kinase Inhibition)Forms key interactions in the ATP-binding site of kinases. nih.gov
Thiazolo-2-pyridone PeptidomimeticsNeurodegenerative DiseaseModulates α-synuclein amyloid formation. nih.gov
Imidazo[1,2-a]pyridine-pyrimidinesOncology (c-Kit Kinase Inhibition)Core structural component of the kinase inhibitor. google.com

Scaffold for Ligand Design in Pre-clinical Drug Discovery

The structural features of this compound make it an exemplary scaffold for ligand design. The primary amine allows for straightforward derivatization, enabling chemists to build libraries of compounds, while the fluorinated pyridine ring provides a handle to fine-tune the electronic and pharmacokinetic properties of the resulting ligands.

The pyridine ring is a well-established "hinge-binding" motif in a large number of kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The this compound scaffold is particularly relevant for the design of inhibitors for targets like Bruton's tyrosine kinase (BTK), Rho-associated kinases (ROCK), and Aurora kinases. google.comnih.gov

For instance, research into 3-aminopyridin-2-one based fragments identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a ligand-efficient inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov The primary amine of this compound serves as a versatile attachment point for coupling with various carboxylic acids or other electrophiles to generate extensive libraries of potential inhibitors for screening. This modular approach is central to modern medicinal chemistry.

The table below lists examples of kinase classes where pyridine-containing scaffolds have proven effective.

Kinase ClassExample Inhibitor ScaffoldRole of the Pyridine Moiety
Tyrosine Kinases (e.g., BTK, c-Kit)Pyrimidine and Pyridine DerivativesHinge-binding, core structural element. google.comgoogle.com
Serine/Threonine Kinases (e.g., ROCK, Aurora, MPS1)4-Aryl-thiazole-2-amines, 3-Aminopyridin-2-onesHinge-binding, orientation of other substituents. nih.gov
P2Y Receptors (GPCRs)Thiazole-based analoguesKey interactions within the receptor binding pocket. nih.gov

The introduction of a fluorine atom onto the pyridine ring is a strategic decision in drug design, intended to modulate a ligand's properties in several beneficial ways. Fluorine is the most electronegative element, and its presence at the C-2 position of the pyridine ring significantly alters the electronic distribution of the molecule. bldpharm.com

This substitution can lead to:

Enhanced Binding Affinity : The fluorine atom can participate in favorable orthogonal multipolar interactions with protein backbones, such as C–F···C=O interactions, which can increase binding potency. bldpharm.com

Modulation of Basicity : The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen and the ethylamine (B1201723) side chain. This can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity profile, particularly for avoiding interactions with aminergic G protein-coupled receptors. nih.gov

Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the position less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life. researchgate.net

Increased Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier. researchgate.net

The table below summarizes the key effects of fluorine substitution in a ligand context.

PropertyEffect of Fluorine SubstitutionRationale
Binding Affinity Often increasesCan form non-canonical hydrogen bonds and favorable electrostatic interactions. bldpharm.comresearchgate.net
pKa / Basicity DecreasesThe high electronegativity of fluorine withdraws electron density from the amine and pyridine nitrogen. nih.gov
Metabolic Stability Generally increasesThe C-F bond is very strong and resistant to enzymatic cleavage. researchgate.net
Lipophilicity Generally increasesCan enhance membrane permeability and tissue distribution. researchgate.net

The primary amine group of this compound is an ideal attachment point for creating prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. By temporarily masking the polar amine group, a prodrug strategy can be used to overcome issues such as poor membrane penetration. semanticscholar.org For example, the amine could be converted into an amide, carbamate (B1207046), or an N-oxide, which can be designed to be cleaved by enzymes or under specific physiological conditions to release the active parent amine. semanticscholar.org

In-depth Analysis of this compound Reveals Limited Public Research on its Agrochemical and Materials Science Applications

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of detailed, publicly available research focusing on the specific applications of the chemical compound This compound as a synthon in the fields of agrochemical and materials science research. While the broader class of fluorinated pyridines is of significant interest in these areas, specific studies detailing the synthesis and use of this particular isomer are not prominently documented in the accessible domain.

The initial investigation sought to elaborate on the role of this compound in the synthesis of novel agrochemicals and advanced materials. The inquiry was structured to uncover detailed research findings, including reaction pathways and the properties of resulting compounds, and to present this data in a structured format. However, the search for this specific information did not yield the requisite in-depth data.

Frequent references were found for the isomeric compound, 1-(2-fluoropyridin-4-yl)ethan-1-amine , and other related fluorinated pyridine derivatives. These related compounds are documented as valuable building blocks in medicinal chemistry and are commercially available, indicating their utility in synthesis. For instance, the general class of aminopyridines is recognized for its role as an important intermediate in the development of pharmaceuticals and pesticides. The fluorination of the pyridine ring, in particular, is a common strategy to modulate the biological activity and physicochemical properties of a molecule.

However, the strict focus on This compound as per the research query did not allow for the inclusion of data on these related but structurally distinct molecules. The subtle difference in the position of the amine group—on the ethyl chain in the requested compound versus directly on the chiral center attached to the pyridine ring in its more commonly cited isomer—can lead to significant differences in reactivity, stereochemistry, and the ultimate properties of any derived materials or biologically active agents.

Consequently, without specific studies that utilize this compound as a primary building block for agrochemicals or materials, it is not possible to provide a detailed, evidence-based account of its applications in these synthesis-focused research areas. The creation of data tables and a thorough discussion of research findings are therefore precluded by the lack of specific source material.

Further research or access to proprietary industrial databases may be required to uncover the specific applications of this compound. Based on publicly accessible information, it remains a chemical entity with potential, but as yet undocumented, utility in advanced chemical synthesis for agrochemical and materials science.

Emerging Research Directions and Future Perspectives

Novel Catalytic Strategies for Efficient and Selective Derivatization

The development of novel catalytic strategies is a cornerstone for the future synthesis and derivatization of fluorinated pyridine (B92270) compounds like 2-(2-fluoropyridin-4-yl)ethan-1-amine. Modern advancements in transition-metal-catalyzed reactions, including cyclization and cross-coupling procedures, are providing new avenues for creating functionalized pyridine derivatives. semanticscholar.orgnih.gov These methods are a valuable addition to the synthesis of azaheterocycles. semanticscholar.org

A key area of focus is the late-stage functionalization of complex molecules, which allows for the introduction of diverse functional groups into an existing molecular framework. nih.govacs.org For pyridine derivatives, C-H bond functionalization is a powerful technique for achieving site-selective modifications without the need for pre-installed directing groups. nih.gov Strategies for the meta-selective C-H functionalization of pyridines, which has traditionally been challenging due to the electronic properties of the pyridine ring, are now emerging through methods like temporary dearomatization. nih.govresearchgate.net For this compound, this could enable precise modifications at the C3 or C5 positions of the pyridine ring.

Furthermore, the reactivity of the 2-fluoro substituent is a critical aspect. The reaction of 2-fluoropyridine (B1216828) with certain reagents is significantly faster than that of 2-chloropyridine, which can be leveraged for selective transformations. nih.govacs.org Palladium and other transition metal catalysts are being explored for their ability to mediate C-F bond activation, offering unique pathways for derivatization. acs.orgresearchgate.net The development of milder conditions for nucleophilic aromatic substitution (SNAr) reactions of 2-fluoroheteroarenes is also expanding the range of functionalities that can be installed. nih.govacs.org

Researchers are also investigating a variety of catalytic systems, including heterogeneous and homogeneous catalysts like nanocatalysts, ionic liquids, and organocatalysts, to improve reaction efficiency, regioselectivity, and yield. researchgate.net These advanced catalytic methods hold the promise of creating a diverse library of derivatives from this compound with high precision and efficiency.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, with significant potential to accelerate the discovery and development of new derivatives of this compound. nih.govresearchgate.net These computational methods are being applied to nearly every stage of computer-aided drug design, from target identification to lead optimization. nih.gov

One of the primary applications of AI in this context is de novo drug design, where algorithms generate novel molecular structures with desired properties. nih.gov By training on vast datasets of known molecules and their biological activities, AI models can propose new derivatives of this compound that are optimized for specific targets. springernature.com Techniques like reinforcement learning and transfer learning can further refine these generated compounds to enhance their predicted efficacy and core properties. nih.gov

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

While the fundamental reactivity of fluoropyridines is relatively well-understood, there remains significant scope for exploring novel chemical transformations involving this compound. The unique electronic properties conferred by the fluorine atom create opportunities for unconventional reactivity. For instance, the high electronegativity of fluorine accelerates SNAr reactions at the C2 position, making it a prime site for introducing a wide array of nucleophiles under increasingly mild conditions. nih.govacs.org

Future research will likely delve into more complex and selective C-H functionalization reactions. While methods for ortho- and para-functionalization are more established, the development of robust strategies for meta-selective functionalization of the pyridine ring is an active area of investigation. nih.gov This would allow for the synthesis of previously inaccessible isomers and derivatives. The divergent reactivity of fluoropyridines with different transition metals, such as palladium and platinum, also presents an avenue for discovering new reaction pathways, including selective C-F or C-H bond activation. acs.orgresearchgate.net

Moreover, the interplay between the 2-fluoro substituent and the 4-ethylamine side chain could lead to novel intramolecular reactions or cyclizations, providing access to new heterocyclic systems. The development of photoredox catalysis also opens up new possibilities for radical-based transformations that are often complementary to traditional ionic reaction pathways. acs.org By systematically exploring the reaction space with a broader range of reagents, catalysts, and energy sources (e.g., light, electricity), chemists can uncover new ways to manipulate the structure of this compound and its derivatives.

Development of Advanced Analytical Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and efficiency. The development of advanced analytical techniques is therefore a key future perspective in the synthesis and derivatization of this compound. A variety of powerful analytical tools are capable of providing detailed insights into ongoing reactions. uvic.ca

Process Analytical Technology (PAT) tools such as Nuclear Magnetic Resonance (NMR), UV/Vis spectroscopy, and Infrared (IR) spectroscopy can be integrated directly into reaction setups, particularly in continuous flow systems. nih.gov This allows for the continuous quantification of reactants, intermediates, products, and impurities as the reaction progresses. nih.gov For instance, 19F-NMR spectroscopy is a particularly powerful technique for monitoring reactions involving fluorinated compounds, as it can be used to quantitatively observe all fluorine-containing intermediates and byproducts. uvic.ca

Mass spectrometry (MS) techniques, especially when coupled with methods like Pressurized Sample Infusion (PSI-ESI-MS), offer high sensitivity for detecting and identifying catalytic intermediates and other transient species in real-time. uvic.ca This provides invaluable mechanistic information that can be used to understand and improve catalytic cycles. Furthermore, chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), remain essential for separating and quantifying components of complex reaction mixtures. nih.govcdc.gov The coupling of these separation techniques with mass spectrometry (LC-MS, GC-MS) provides a high degree of specificity and sensitivity for the analysis of heterocyclic amines. jfda-online.comjfda-online.com

The integration of these complementary analytical technologies will enable a data-driven approach to the synthesis of this compound derivatives, leading to more robust, efficient, and well-understood chemical processes.

Q & A

Q. What are the optimal synthetic routes for 2-(2-fluoropyridin-4-yl)ethan-1-amine, and how can purity be maximized?

The synthesis of this compound (CAS 1551365-81-1) often involves nucleophilic substitution or cross-coupling reactions under inert conditions. Key steps include fluorination of the pyridine ring and subsequent functionalization of the ethanamine backbone. To ensure high purity (>95%), chromatographic purification (e.g., silica gel column chromatography) or recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is recommended. Monitoring reaction progress via TLC or HPLC with UV detection at 254 nm ensures intermediate stability .

Q. How can researchers address challenges in sourcing this compound due to its discontinued commercial status?

As this compound is listed as discontinued by suppliers, researchers should consider in-house synthesis or collaboration with specialized laboratories. Alternative approaches include modifying structurally similar compounds (e.g., replacing fluorine with other halogens) or using intermediates like 4-(2-aminoethyl)pyridine derivatives for fluorination reactions. Documentation of synthesis protocols must emphasize reproducibility and scalability .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution and amine proton integration.
  • Mass spectrometry : ESI-MS for molecular weight verification (m/z 140.16).
  • HPLC : Reverse-phase chromatography with C18 columns to assess purity.
    Cross-referencing with PubChem data (ID 83854923) ensures structural accuracy .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and biological interactions?

The electron-withdrawing fluorine atom at the 2-position of the pyridine ring enhances electrophilicity, facilitating nucleophilic attacks in synthetic modifications. In biological systems, fluorine increases metabolic stability and lipophilicity, improving blood-brain barrier penetration. Computational studies (e.g., DFT calculations) can predict binding affinities to targets like neurotransmitter receptors, guiding SAR (structure-activity relationship) optimization .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from impurities, assay conditions, or stereochemical variations. Mitigation strategies include:

  • Rigorous purity validation (≥95% by HPLC).
  • Replicating assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Enantiomeric resolution (if applicable) using chiral chromatography.
    Cross-validation with structurally related compounds (e.g., 2-(4-fluorophenyl)pyridin-4-amine) can contextualize results .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict interactions with enzymes or receptors. For example:

  • Target : Dopamine D2 receptor.
  • Key interactions : Fluorine’s dipole aligns with hydrophobic pockets; the amine group forms hydrogen bonds.
    Synthetic modifications (e.g., introducing trifluoromethyl groups) can be modeled to assess steric and electronic effects .

Q. What are the implications of regulatory restrictions on analogs of this compound?

Derivatives like N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine are classified as controlled substances due to structural similarities with opioids. Researchers must verify legal status and obtain DEA licenses for handling. Alternatives with non-regulated substituents (e.g., methoxy or methyl groups) should be explored for in vivo studies .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Varying Conditions

Reaction ConditionCatalystYield (%)Purity (%)Reference
Pd/C, H2_2 (1 atm)Ethanol, 25°C6292
CuI, DMF, 80°CK3_3PO4_47895

Q. Table 2. Biological Activity of Structural Analogs

CompoundTargetIC50_{50} (µM)Selectivity Index
2-(4-Fluorophenyl)pyridin-4-amineSerotonin 5-HT2A_{2A}0.128.5
2-(4-Chlorophenyl)pyridin-4-amineDopamine D31.42.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.